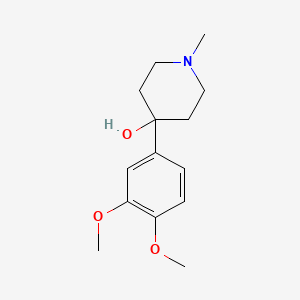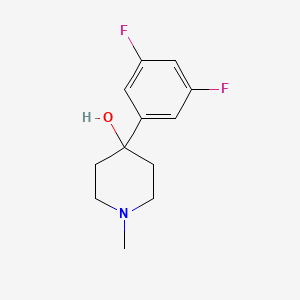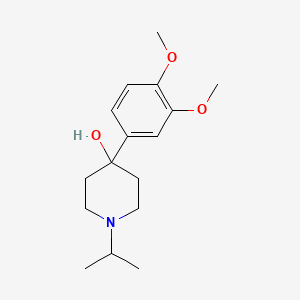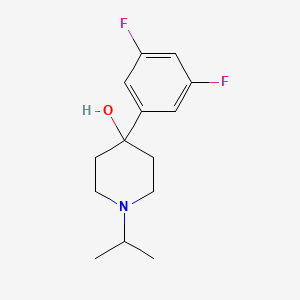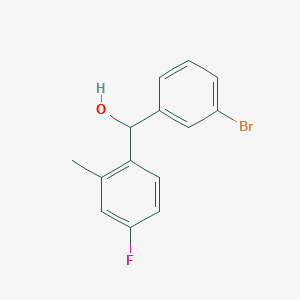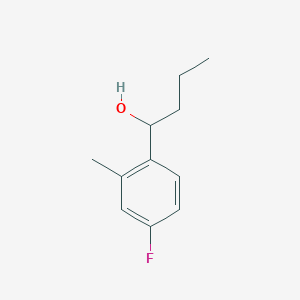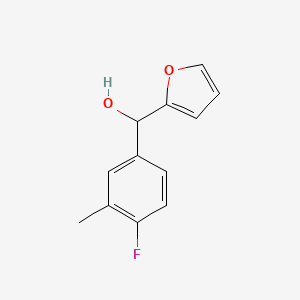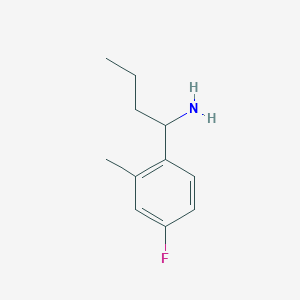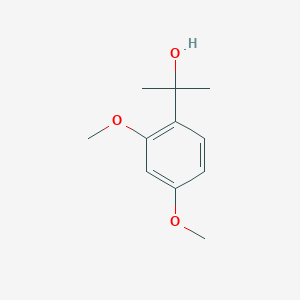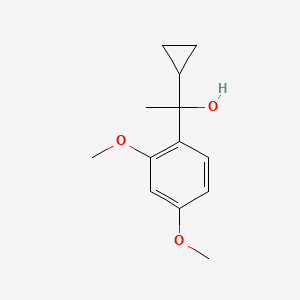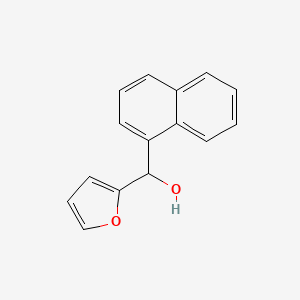
Furan-2-yl(naphthalen-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan-2-yl(naphthalen-1-yl)methanol: is an organic compound with the molecular formula C15H12O2 It consists of a furan ring and a naphthalene ring connected through a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize furan-2-yl(naphthalen-1-yl)methanol involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from furan and magnesium in anhydrous ether. The Grignard reagent is then reacted with naphthaldehyde to form the desired product.
Friedel-Crafts Alkylation: Another method involves Friedel-Crafts alkylation, where furan is alkylated with naphthaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Furan-2-yl(naphthalen-1-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: It can undergo electrophilic aromatic substitution reactions, particularly on the furan ring, using reagents like bromine or chlorine in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with palladium catalyst.
Substitution: Bromine, chlorine, aluminum chloride.
Major Products:
Oxidation: Aldehydes, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: Furan-2-yl(naphthalen-1-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency of certain chemical processes.
Biology and Medicine:
Pharmacological Studies: The compound is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Drug Development: It serves as a scaffold for the development of new therapeutic agents.
Industry:
Material Science: this compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of furan-2-yl(naphthalen-1-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, in pharmacological studies, it may bind to certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Furan-2-yl(naphthalen-2-yl)methanol: Similar structure but with the naphthalene ring connected at a different position.
Furan-3-yl(naphthalen-1-yl)methanol: Similar structure but with the furan ring connected at a different position.
Uniqueness: Furan-2-yl(naphthalen-1-yl)methanol is unique due to its specific structural configuration, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
furan-2-yl(naphthalen-1-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-15(14-9-4-10-17-14)13-8-3-6-11-5-1-2-7-12(11)13/h1-10,15-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUIZQKHMALECC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
